molecular formula C15H9Br2F5 B14579548 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl CAS No. 61587-29-9

4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl

Cat. No.: B14579548
CAS No.: 61587-29-9
M. Wt: 444.03 g/mol
InChI Key: ZVUWLOBNPVBMOW-UHFFFAOYSA-N
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Description

4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is a chemical compound known for its unique structure and properties It contains a biphenyl core substituted with a dibromo-pentafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 1,2-dibromo-1,1,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials with specific properties, such as flame retardants or coatings.

Mechanism of Action

The mechanism of action of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, influencing its reactivity and interactions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid
  • 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzene

Uniqueness

4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and potential for further functionalization compared to similar compounds. Its specific substitution pattern also imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61587-29-9

Molecular Formula

C15H9Br2F5

Molecular Weight

444.03 g/mol

IUPAC Name

1-(1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl)-4-phenylbenzene

InChI

InChI=1S/C15H9Br2F5/c16-13(14(17,18)19,15(20,21)22)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

ZVUWLOBNPVBMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)Br)Br

Origin of Product

United States

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